N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide
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Overview
Description
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a piperidine ring and an isonicotinamide moiety
Mechanism of Action
Target of Action
The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide is p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, which are activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays a critical role in cellular functions, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
The compound interacts with PAK4 by occupying the hydrophobic cavity of the P-loop pocket . This interaction inhibits the activity of PAK4, leading to changes in cell growth, apoptosis, and cytoskeleton functions .
Biochemical Pathways
The inhibition of PAK4 affects the downstream pathways related to cell growth, apoptosis, and cytoskeleton functions
Result of Action
The inhibition of PAK4 by this compound results in significant antiproliferative activity against the A549 cell line . It also inhibits cell cycle distribution, migration, and invasion of this cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide typically involves multiple steps. One common route includes the selective substitution of a chlorine atom at the 4-position of a precursor compound with 3-amino-5-cyclopropylpyrazole under basic conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds also feature a pyrazole ring and have shown significant biological activity.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound is used as an intermediate in the synthesis of other biologically active molecules.
Uniqueness
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c23-17(13-3-7-18-8-4-13)19-14-5-9-22(10-6-14)16-11-15(20-21-16)12-1-2-12/h3-4,7-8,11-12,14H,1-2,5-6,9-10H2,(H,19,23)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNIIVHBBUDFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.